Lipophilicity (LogP) Compared to the Clinically-Validated ACAT Inhibitor FR186054
The target compound exhibits a significantly lower computed logP (approximately 3.23) compared to the ACAT inhibitor FR186054 (logP = 6.471), which is a benzyl-pyrazolyl-phenylurea derivative [1]. This difference of approximately 3.24 logP units translates to a roughly 1,700-fold difference in octanol-water partition coefficient, implying substantially lower lipophilicity for the target compound. While FR186054 achieved an oral ED50 of 0.046 mg/kg in cholesterol-fed rats and an in vitro ACAT IC50 of 99 nM [2], its high logP was associated with concerns about tissue accumulation. The target compound's moderated logP, combined with its benzhydryl group, may offer a more favorable balance between membrane permeability and metabolic clearance for CNS-penetrant applications such as nNOS inhibition [3].
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP ≈ 3.23 |
| Comparator Or Baseline | FR186054 (CAS 179053-90-8): logP = 6.471 |
| Quantified Difference | ΔlogP ≈ 3.24 (target is ~1,700-fold less lipophilic) |
| Conditions | Computed logP values from PrenDB and Invivochem databases |
Why This Matters
The markedly lower logP of the target vs. FR186054 suggests reduced non-specific tissue binding and a lower risk of phospholipidosis, which are critical differentiators for in vivo CNS pharmacology and safety profiling.
- [1] PrenDB. 1-Benzhydryl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea. LogP: 3.23. http://prendb.pharmazie.uni-marburg.de/ (accessed 2026-05-09). View Source
- [2] Tanaka A, et al. Inhibitors of acyl-CoA:cholesterol O-acyltransferase. 2. J Med Chem. 1998;41(13):2390-2410. IC50 = 99 nM (rabbit intestinal microsomes); ED50 = 0.046 mg/kg (diet, cholesterol-fed rats). View Source
- [3] Drug Synthesis Database. Pfizer originator; nNOS inhibitor for cerebrovascular diseases. https://data.yaozh.com/ (accessed 2026-05-09). View Source
